molecular formula C25H20O3 B11396714 6-ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

6-ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11396714
M. Wt: 368.4 g/mol
InChI Key: UGJBZTMXPCIUTQ-UHFFFAOYSA-N
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Description

6-Ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one: is a complex heterocyclic compound. Let’s break down its structure:

    Furo[3,2-g]chromen-7-one: This core structure consists of a chromone (benzopyranone) fused with a furan ring. The numbering of the atoms follows the IUPAC system.

    6-Ethyl: An ethyl group (–CH₂CH₃) is attached to position 6 of the chromone ring.

    5,9-dimethyl: Two methyl groups (–CH₃) are present at positions 5 and 9 of the chromone ring.

    3-(2-naphthyl): A naphthyl group (a fused aromatic ring system) is attached at position 3 of the chromone ring.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Furan Formation:

Industrial Production::
  • Furocoumarins are often isolated from natural sources (e.g., plants like parsley, celery, and citrus fruits). synthetic methods are also employed for large-scale production.

Chemical Reactions Analysis

    Oxidation: Furocoumarins can undergo oxidation reactions, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Halogenation or other substitution reactions occur at various positions.

    Common Reagents: Alkali metals, strong bases, oxidizing agents, and halogens.

    Major Products: Epoxides, hydroxylated derivatives, and substituted furocoumarins.

Scientific Research Applications

    Photobiology: Furocoumarins exhibit phototoxic effects upon UV exposure. They are used in psoralen-based phototherapy for skin disorders like psoriasis and vitiligo.

    DNA Crosslinking: Psoralens form covalent crosslinks with DNA upon UV irradiation, making them useful in photochemotherapy.

    Plant Defense: Some plants produce furocoumarins as natural defense compounds against herbivores and pathogens.

Mechanism of Action

    Photoreactivity: Upon UV exposure, furocoumarins absorb photons and become excited. They can then crosslink DNA by forming covalent bonds between adjacent pyrimidine bases.

Comparison with Similar Compounds

    Similar Compounds: Other furocoumarins, such as psoralen and angelicin, share structural features but differ in substituents and biological activities.

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

6-ethyl-5,9-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H20O3/c1-4-19-14(2)20-12-21-22(13-27-23(21)15(3)24(20)28-25(19)26)18-10-9-16-7-5-6-8-17(16)11-18/h5-13H,4H2,1-3H3

InChI Key

UGJBZTMXPCIUTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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